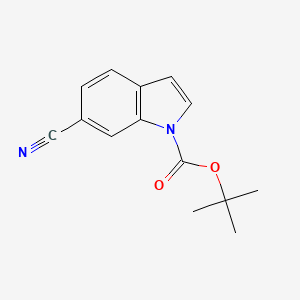

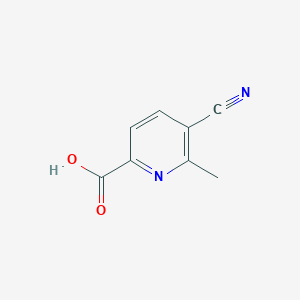

![molecular formula C9H6F3N3O B1294126 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 949321-50-0](/img/structure/B1294126.png)

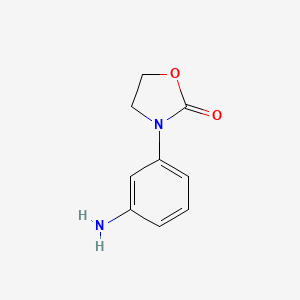

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde" is a trifluoromethylated pyrazolopyrimidine derivative. This class of compounds is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group can significantly influence the electronic properties and stability of the molecule, making it an interesting subject for research .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of various precursors. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of amino-substituted pyrimidine carbaldehydes with hydrazine under microwave-assisted, solvent-free conditions . Another approach includes the condensation of ethyl cyanoacetate with trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine to produce trifluoromethylated pyrazolo[1,5-a]pyrimidines . These methods highlight the versatility and reactivity of pyrazolopyrimidine precursors in the presence of various reagents and catalysts.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents such as the trifluoromethyl group can affect the electronic structure and hydrogen bonding capabilities of the molecule. For example, related compounds exhibit polarized electronic structures and can form hydrogen-bonded frameworks or sheets depending on the nature of the substituents and the overall molecular geometry .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic condensation, hydroamination, and aminooxygenation. These reactions can lead to the formation of a wide array of products, such as enaminones, Schiff's bases, and hydrazinomethylenediketones . The reactivity of these compounds can be further exploited to synthesize novel fluorescent molecules or potential inhibitors for specific plant species .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The optical absorption and emission properties of these compounds have been studied in both solution and solid states, revealing interesting photophysical behaviors. They generally absorb in the ultraviolet region and exhibit fluorescence with varying quantum yields depending on the solvent and state. The thermal stability of these compounds has also been assessed, showing low thermal stability with decomposition occurring in a single step .

Future Directions

properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBYHCUUUQINQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)

![6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294061.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)